A-350619 hydrochloride

Descripción

Propiedades

IUPAC Name |

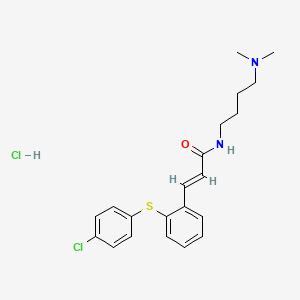

(E)-3-[2-(4-chlorophenyl)sulfanylphenyl]-N-[4-(dimethylamino)butyl]prop-2-enamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2OS.ClH/c1-24(2)16-6-5-15-23-21(25)14-9-17-7-3-4-8-20(17)26-19-12-10-18(22)11-13-19;/h3-4,7-14H,5-6,15-16H2,1-2H3,(H,23,25);1H/b14-9+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDVBHWZPRQFKJS-KYIGKLDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCNC(=O)C=CC1=CC=CC=C1SC2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCCCNC(=O)/C=C/C1=CC=CC=C1SC2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26Cl2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A-350619 Hydrochloride: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-350619 hydrochloride is a potent and novel activator of soluble guanylyl cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway.[1][2] This document provides a comprehensive overview of the mechanism of action of A-350619, detailing its effects on sGC kinetics, its interaction with the NO signaling cascade, and its resulting physiological effects. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in drug discovery and development, particularly in therapeutic areas where modulation of the NO/cGMP pathway is of interest.

Core Mechanism of Action: Activation of Soluble Guanylyl Cyclase

This compound functions as an activator of soluble guanylyl cyclase (sGC).[1] sGC is a key enzyme that transduces the signal of nitric oxide (NO) by converting guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] The accumulation of cGMP leads to various physiological responses, most notably smooth muscle relaxation.[2]

The mechanism of A-350619 involves both direct activation of sGC and synergistic potentiation in the presence of NO.[1][4] This dual action suggests that A-350619 is an sGC stimulator, enhancing the enzyme's sensitivity to its endogenous activator, NO.

Effects on sGC Enzyme Kinetics

Experimental data demonstrates that A-350619 significantly enhances the catalytic efficiency of sGC. Specifically, it has been shown to:

-

Increase Vmax: A-350619 was found to increase the maximum reaction velocity (Vmax) of sGC from a basal level of 0.1 to 14.5 µmol/min/mg, representing a 145-fold increase.[2][3]

-

Decrease Km: The compound also lowered the Michaelis constant (Km) for GTP from 300 µM to 50 µM, indicating a 6-fold increase in the enzyme's affinity for its substrate.[2][3]

These kinetic changes result in a substantial increase in the production of cGMP.

Interaction with other sGC Ligands

Studies involving other sGC modulators have provided further insight into the binding and action of A-350619:

-

YC-1: When combined with YC-1, another sGC activator, the effects on sGC kinetics were not additive.[2][3] This observation suggests that A-350619 and YC-1 may share a common or overlapping binding site on the sGC enzyme.[2][3]

-

ODQ: The activation of sGC by A-350619 is partially inhibited by 1H-[1][2][4]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ), a specific inhibitor of sGC that acts through oxidation of the enzyme's heme group.[2][3] This indicates that the activity of A-350619 is at least partially dependent on the redox state of the heme prosthetic group of sGC.

Signaling Pathway

The signaling cascade initiated by A-350619 is centered on the activation of sGC and the subsequent increase in intracellular cGMP levels.

Caption: Signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound.

Table 1: Effects of A-350619 on sGC Enzyme Kinetics

| Parameter | Basal | A-350619 | Fold Change |

| Vmax (µmol/min/mg) | 0.1 | 14.5 | 145 |

| Km (µM) | 300 | 50 | -6 |

Data from Miller et al., 2003.[2]

Table 2: In Vitro and In Vivo Efficacy of A-350619

| Experimental Model | Condition | Parameter | Value |

| Cavernosum Tissue Strips | Pre-treated with N-omega-nitro-L-arginine | EC50 | 80 µM |

| Cavernosum Tissue Strips | With Sodium Nitroprusside (SNP) | EC50 | 10 µM |

| Conscious Rat Model | In vivo | Effective Dose | 1 µmol/kg |

Data from Miller et al., 2003.[2]

Experimental Protocols

The following outlines the general methodologies for key experiments cited in the literature.

sGC Enzyme Activity Assay

A likely protocol to determine the effect of A-350619 on sGC activity would involve the following steps:

Caption: Experimental workflow for sGC enzyme activity assay.

-

Enzyme Preparation: Purified soluble guanylyl cyclase is used.

-

Incubation: The enzyme is incubated with this compound at a specified concentration. A range of GTP concentrations is also included to determine the Km.

-

Reaction Initiation: The reaction is initiated by the addition of a cofactor, such as MgCl2.

-

Reaction Termination: The reaction is stopped after a defined period.

-

cGMP Quantification: The amount of cGMP produced is quantified using methods such as high-performance liquid chromatography (HPLC) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The reaction velocities are plotted against the substrate concentrations, and the Vmax and Km are determined using Michaelis-Menten kinetics.

Ex Vivo Tissue Relaxation Assay

To assess the functional effect of A-350619 on smooth muscle relaxation, an organ bath experiment is typically employed:

-

Tissue Preparation: Smooth muscle tissue, such as corpus cavernosum strips, is dissected and mounted in an organ bath containing a physiological salt solution.[2]

-

Inhibition of Endogenous NO Production: To study the direct effect of A-350619, endogenous nitric oxide synthase (NOS) is inhibited using an agent like N-omega-nitro-L-arginine.[2]

-

Contraction: The tissue is pre-contracted with an alpha-adrenergic agonist like phenylephrine.

-

Dose-Response Curve: A-350619 is added to the bath in a cumulative manner to generate a dose-response curve for relaxation.

-

Potentiation with NO Donor: To assess the synergistic effect with NO, the experiment is repeated in the presence of an NO donor such as sodium nitroprusside (SNP).[2]

In Vivo Model of Penile Erection

The pro-erectile effect of A-350619 is evaluated in a conscious rat model:[2]

-

Animal Model: Conscious, male rats are used for the study.

-

Drug Administration: A-350619 is administered, likely via intravenous or intraperitoneal injection, at a specific dose (e.g., 1 µmol/kg).[2]

-

Observation: The animals are observed for signs of penile erection.

-

Data Collection: The incidence and duration of erections are recorded and compared to a vehicle control group.

Conclusion

This compound is a potent activator of soluble guanylyl cyclase, acting to increase the production of cGMP both directly and in synergy with nitric oxide. This mechanism of action translates to significant physiological effects, including smooth muscle relaxation. The quantitative data and experimental findings summarized in this guide provide a solid foundation for further investigation and development of A-350619 and similar sGC activators for therapeutic applications.

References

A-350619 Hydrochloride: An In-Depth Technical Guide to its Core Target Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-350619 hydrochloride is a potent and selective activator of soluble guanylyl cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway. By directly stimulating sGC, this compound elevates intracellular levels of cyclic guanosine monophosphate (cGMP), leading to a cascade of downstream effects, most notably smooth muscle relaxation. This technical guide provides a comprehensive overview of the target pathway of this compound, including quantitative data on its enzymatic and physiological effects, detailed experimental protocols for its characterization, and a visual representation of the involved signaling cascade.

Core Target: Soluble Guanylyl Cyclase (sGC)

The primary molecular target of this compound is soluble guanylyl cyclase (sGC).[1][2] sGC is a heterodimeric enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] This activation is a key event in numerous physiological processes, including the regulation of vascular tone, neurotransmission, and platelet aggregation.[3]

This compound activates basal sGC and acts synergistically with nitric oxide (NO) to enhance enzyme activity.[1] The mechanism of activation involves a significant increase in the maximal velocity (Vmax) of the enzyme and a decrease in the Michaelis constant (Km) for GTP, indicating a more efficient conversion to cGMP.[3] The activation by A-350619 is partially inhibited by 1H-[2][3]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ), a specific inhibitor of sGC that works by oxidizing the enzyme's heme group, suggesting a heme-dependent component to its mechanism of action.[3]

Signaling Pathway

The activation of sGC by this compound initiates the NO/sGC/cGMP signaling pathway, which culminates in a physiological response, primarily smooth muscle relaxation.

The key steps in the pathway are as follows:

-

Activation of sGC: this compound directly binds to and activates sGC. This activation is synergistic with endogenous NO.

-

Conversion of GTP to cGMP: Activated sGC catalyzes the conversion of GTP to cGMP, leading to an increase in intracellular cGMP concentration.

-

Downstream Effector Activation: Elevated cGMP levels activate several downstream targets, including:

-

Protein Kinase G (PKG): cGMP-dependent protein kinase (PKG) is a primary effector that phosphorylates various downstream targets.

-

cGMP-gated Ion Channels: These channels are directly modulated by cGMP.

-

Phosphodiesterases (PDEs): cGMP can allosterically regulate the activity of certain PDEs, which in turn hydrolyze cyclic nucleotides.

-

-

Reduction in Intracellular Calcium: The activation of PKG and cGMP-gated ion channels ultimately leads to a decrease in the concentration of intracellular free calcium ([Ca²⁺]i). This occurs through mechanisms such as the opening of potassium channels (leading to hyperpolarization and closure of voltage-gated calcium channels) and the sequestration of calcium into intracellular stores.

-

Smooth Muscle Relaxation: The reduction in intracellular calcium leads to the dephosphorylation of myosin light chains, resulting in the relaxation of smooth muscle cells. This effect is particularly prominent in vascular and cavernosal smooth muscle.[3]

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound.

Table 1: Enzymatic Activity of this compound on Soluble Guanylyl Cyclase

| Parameter | Value | Fold Change | Reference |

| Vmax | 14.5 µmol/min/mg | 145-fold increase | [3] |

| Km | 50 µM | 6-fold decrease | [3] |

Table 2: Physiological Effects of this compound

| Experiment | Parameter | Value | Condition | Reference |

| Relaxation of cavernosum tissue strips | EC₅₀ | 80 µM | Pre-treated with N-omega-nitro-L-arginine | [3] |

| Relaxation of cavernosum tissue strips | EC₅₀ | 10 µM | In the presence of Sodium Nitroprusside (SNP) | [3] |

| In vivo penile erection | Dose | 1 µmol/kg | Conscious rat model | [3] |

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the activity of this compound.

Soluble Guanylyl Cyclase (sGC) Activity Assay

This protocol is designed to measure the in vitro activity of sGC in the presence of this compound.

Objective: To determine the effect of this compound on the catalytic activity of purified sGC.

Materials:

-

Purified sGC enzyme

-

This compound

-

GTP (substrate)

-

Assay buffer (e.g., 50 mM TEA, pH 7.4, containing 2 mM MgCl₂)

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation

-

cGMP detection kit (e.g., ELISA or RIA)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, GTP, and the phosphodiesterase inhibitor.

-

Add varying concentrations of this compound to the reaction mixture. A control with no compound should be included.

-

Initiate the reaction by adding the purified sGC enzyme.

-

Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).

-

Terminate the reaction by adding a stop solution (e.g., 10 mM EDTA or by heating).

-

Measure the amount of cGMP produced using a cGMP detection kit according to the manufacturer's instructions.

-

Calculate the specific activity of sGC (e.g., in nmol cGMP/min/mg protein) for each concentration of this compound.

-

Plot the sGC activity against the concentration of this compound to determine parameters such as EC₅₀.

Corpus Cavernosum Smooth Muscle Relaxation Assay

This ex vivo protocol assesses the functional effect of this compound on smooth muscle relaxation.

Objective: To measure the dose-dependent relaxation of pre-contracted corpus cavernosum tissue strips by this compound.

Materials:

-

Isolated corpus cavernosum tissue strips (e.g., from rabbit or rat)

-

Organ bath system with isometric force transducers

-

Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O₂ / 5% CO₂

-

Phenylephrine (or another contractile agent)

-

This compound stock solution

Procedure:

-

Mount the corpus cavernosum tissue strips in the organ baths containing Krebs-Henseleit solution maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

-

Allow the tissues to equilibrate under a resting tension (e.g., 1-2 g) for at least 60 minutes, with periodic washing.

-

Induce a submaximal contraction of the tissue strips by adding a fixed concentration of phenylephrine (e.g., 1-10 µM).

-

Once a stable contraction plateau is reached, add this compound cumulatively in increasing concentrations to the organ bath.

-

Record the changes in isometric tension after each addition.

-

Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

-

Construct a concentration-response curve and calculate the EC₅₀ value for this compound.

Conclusion

This compound is a valuable research tool for investigating the NO/sGC/cGMP signaling pathway. Its direct and potent activation of sGC provides a means to study the downstream consequences of elevated cGMP levels in various cellular and physiological contexts. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and in the broader field of cGMP signaling.

References

- 1. A 350619 hydrochloride | Guanylyl Cyclases | Tocris Bioscience [tocris.com]

- 2. Distinct molecular requirements for activation or stabilization of soluble guanylyl cyclase upon haem oxidation-induced degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A-350619: a novel activator of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

A-350619 Hydrochloride: A Technical Guide to its Role as a Soluble Guanylyl Cyclase Activator in Cyclic GMP Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-350619 hydrochloride is a potent, nitric oxide (NO)-independent activator of soluble guanylyl cyclase (sGC), the key enzyme in the NO-cGMP signaling pathway. Unlike phosphodiesterase inhibitors that prevent the degradation of cyclic guanosine monophosphate (cGMP), A-350619 directly stimulates sGC to increase the synthesis of cGMP. This direct activation leads to a variety of physiological responses, most notably smooth muscle relaxation. This technical guide provides a comprehensive overview of the mechanism of action of A-350619, quantitative data on its enzymatic and physiological effects, and detailed protocols for key experiments used to characterize its activity.

Introduction to Cyclic GMP Signaling

Cyclic GMP is a critical second messenger molecule involved in numerous physiological processes, including the regulation of vascular tone, platelet aggregation, and neurotransmission.[1] The canonical pathway for cGMP synthesis involves the activation of soluble guanylyl cyclase by nitric oxide. NO, produced by nitric oxide synthase (NOS), diffuses into target cells and binds to the heme moiety of sGC, triggering a conformational change that stimulates the conversion of guanosine triphosphate (GTP) to cGMP.[2][3] cGMP then exerts its effects by activating cGMP-dependent protein kinases (PKGs), which phosphorylate various downstream targets, leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation.[1]

A-350619 represents a class of compounds that bypass the need for NO and directly activate sGC, offering a potential therapeutic strategy for conditions associated with impaired NO bioavailability.[4]

Mechanism of Action of this compound

This compound is classified as a heme-dependent sGC stimulator.[5] Its mechanism of action involves direct binding to sGC, leading to a significant increase in the enzyme's catalytic activity. Studies have shown that A-350619 increases the maximal velocity (Vmax) of sGC and decreases its Michaelis constant (Km) for GTP, indicating both an increase in catalytic efficiency and a higher affinity for its substrate.[4][6]

Interestingly, the modulatory effects of A-350619 on sGC are not additive with those of another sGC activator, YC-1, suggesting they may act at a common or allosterically coupled binding site.[4][7] The activation of sGC by A-350619 is partially inhibited by ODQ (1H-[7][8]oxadiazolo[4,3-a]quinoxalin-1-one), a compound that specifically inhibits sGC by oxidizing its heme iron.[4][6] This confirms the heme-dependent nature of A-350619's activity.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₅ClN₂OS · HCl | |

| Molecular Weight | 425.41 g/mol | [7] |

| Appearance | White solid | [7] |

| Melting Point | 175.2-176.7 °C | [9] |

| Solubility (H₂O) | 23 mg/mL | [9] |

| Purity (HPLC) | ≥98% | [9] |

| Storage Temperature | 2-8°C |

Table 2: In Vitro Activity of A-350619 on Soluble Guanylyl Cyclase

| Parameter | Condition | Value | Reference |

| Vmax (sGC) | Basal | 0.1 µmol/min/mg | [4][6] |

| + A-350619 | 14.5 µmol/min/mg (145-fold increase) | [4][6] | |

| Km (sGC for GTP) | Basal | 300 µM | [4][6] |

| + A-350619 | 50 µM (6-fold decrease) | [4][6] |

Table 3: Physiological Effects of A-350619

| Experiment | Tissue/Model | Parameter | Value | Reference |

| Corpus Cavernosum Relaxation | Rabbit | EC₅₀ | 80 µM | [4] |

| Rabbit (+ SNP) | EC₅₀ | 10 µM | [4] | |

| Penile Erection | Conscious Rat | Dose | 1 µmol/kg | [4][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Soluble Guanylyl Cyclase (sGC) Activity Assay

This protocol is a representative method for determining the activity of sGC in the presence of activators like A-350619.

Objective: To measure the production of cGMP from GTP by purified sGC.

Materials:

-

Purified bovine lung sGC

-

Assay Buffer: 50 mM TEA/HCl, 3 mM MgCl₂

-

[α-³²P]GTP

-

This compound stock solution

-

Stop Solution (e.g., 120 mM zinc acetate)

-

Scintillation fluid and counter

Procedure:

-

Prepare reaction mixtures in a final volume of 0.1 mL containing the assay buffer, purified sGC (e.g., 50 ng), and varying concentrations of A-350619.

-

Initiate the reaction by adding [α-³²P]GTP (approximately 200,000 cpm) to each mixture.

-

Incubate the reactions at 37°C for 10 minutes.

-

Terminate the reaction by adding the stop solution.

-

Separate the radiolabeled cGMP from unreacted GTP, typically using column chromatography (e.g., Dowex/alumina columns).

-

Quantify the amount of [³²P]cGMP produced using a scintillation counter.

-

Calculate the specific activity of sGC (e.g., in nmol cGMP/min/mg protein).

Organ Bath Assay for Corpus Cavernosum Relaxation

This protocol describes a classic pharmacological method to assess the vasorelaxant properties of A-350619 on smooth muscle tissue.[10][11][12]

Objective: To measure the dose-dependent relaxation of pre-contracted corpus cavernosum strips in response to A-350619.

Materials:

-

Corpus cavernosum tissue (e.g., from rabbit or human)

-

Krebs-Henseleit solution (or similar physiological salt solution)

-

Phenylephrine (or other contractile agent)

-

This compound stock solution

-

Isolated organ bath system with force-displacement transducers and data acquisition software

Procedure:

-

Dissect corpus cavernosum tissue and prepare strips of appropriate size (e.g., 3 x 3 x 8 mm).[10]

-

Mount the tissue strips vertically in an organ bath chamber containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

-

Apply a preload tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, adjusting the tension as needed.[12]

-

Induce a submaximal tonic contraction with a contractile agent like phenylephrine (e.g., 1 µM) until a stable plateau is reached.[11]

-

Once the contraction is stable, add cumulative concentrations of A-350619 to the bath, allowing the tissue to reach a steady-state response at each concentration.

-

Record the changes in isometric tension using the force transducer and data acquisition system.

-

Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine.

-

Plot the concentration-response curve and calculate the EC₅₀ value.

In Vivo Measurement of Penile Erection in a Conscious Rat Model

This protocol outlines a method to assess the erectile activity of A-350619 in a conscious animal model.

Objective: To observe and quantify the erectile response following systemic administration of A-350619.

Materials:

-

Male Sprague-Dawley rats

-

This compound solution for injection

-

Observation chambers

-

Video recording equipment (optional)

Procedure:

-

House the rats individually and allow them to acclimate to the observation chambers.

-

Administer this compound (e.g., 1 µmol/kg) via a suitable route (e.g., intraperitoneal or subcutaneous injection).

-

Observe the rats continuously for a defined period (e.g., 60 minutes) for signs of penile erection (e.g., emergence, engorgement, and reddening of the penis).

-

Record the latency to the first erection, the number of erections, and the duration of each erectile event.

-

A control group receiving vehicle should be included for comparison.

Note: For a more quantitative assessment of erectile function, measurement of intracavernosal pressure (ICP) in anesthetized rats is the gold standard. This involves cannulation of the corpus cavernosum and the carotid artery to measure ICP and mean arterial pressure (MAP), respectively, often in response to cavernous nerve stimulation.[1][13][14]

Conclusion

This compound is a valuable research tool for investigating the cGMP signaling pathway. As a direct activator of soluble guanylyl cyclase, it provides a means to elevate cGMP levels independently of nitric oxide, allowing for the elucidation of the downstream consequences of sGC activation. The quantitative data and experimental protocols provided in this guide serve as a comprehensive resource for researchers and drug development professionals working in this field. Further investigation into the therapeutic potential of sGC activators like A-350619 is warranted for a range of cardiovascular and other disorders characterized by impaired NO-cGMP signaling.

References

- 1. A protocol for assessment of intracavernosal pressure in a rat model [protocols.io]

- 2. Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. itqb.unl.pt [itqb.unl.pt]

- 4. A-350619: a novel activator of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. apexbt.com [apexbt.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound ≥98% (HPLC), solid | 538368-27-3 [sigmaaldrich.com]

- 10. Experimental model of human corpus cavernosum smooth muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. Testosterone Induces Relaxation of Human Corpus Cavernosum Tissue of Patients With Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Intracavernosal Pressure Recording to Evaluate Erectile Function in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparison of two cannulation methods for assessment of intracavernosal pressure in a rat model | PLOS One [journals.plos.org]

A-350619 Hydrochloride: An In-Depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of A-350619 hydrochloride, a potent activator of soluble guanylyl cyclase (sGC). This document details its mechanism of action, pharmacological effects, and the experimental methodologies used to characterize this compound.

Introduction to this compound

This compound is a novel small molecule activator of soluble guanylyl cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1] sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes, including smooth muscle relaxation, neurotransmission, and inhibition of platelet aggregation.[1][2] By directly activating sGC, A-350619 enhances cGMP production, making it a valuable tool for studying the NO/cGMP pathway and a potential therapeutic agent for conditions associated with impaired NO signaling, such as erectile dysfunction.[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | 3-[2-[(4-Chlorophenyl)thiophenyl]-N-[4-(dimethylamino)butyl]-2-propenamide hydrochloride | [4] |

| Molecular Formula | C₂₁H₂₅ClN₂OS · HCl | [5] |

| Molecular Weight | 425.41 g/mol | [5] |

| Appearance | White solid | [3] |

| Melting Point | 175.2-176.7 °C | [5] |

| Solubility | Soluble in water (23 mg/mL) | [5] |

| Purity | ≥98% (HPLC) | [5] |

| Storage | Store at -20°C or 2-8°C | [5] |

Mechanism of Action

A-350619 is classified as a soluble guanylyl cyclase (sGC) activator. Its mechanism involves direct stimulation of sGC, leading to an increase in the production of cGMP.[6] This action is synergistic with nitric oxide (NO), meaning it can enhance the activation of sGC in the presence of NO.[5][7] The activation of sGC by A-350619 is partially inhibited by 1H-[3][7]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ), a specific inhibitor of sGC that works by oxidizing the enzyme's heme group.[1] This suggests that A-350619's mechanism is at least partially dependent on the reduced state of the sGC heme iron.[1]

Signaling Pathway

The canonical NO-sGC-cGMP signaling pathway, and the point of intervention for A-350619, is illustrated below.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound in various experimental settings.

In Vitro Enzymatic Activity

| Parameter | Condition | Value | Fold Change | Reference |

| Vmax | Basal | 0.1 µmol/min/mg | - | [1] |

| + A-350619 | 14.5 µmol/min/mg | 145-fold increase | [1] | |

| + YC-1 + A-350619 | - | 156-fold increase | [1] | |

| Km | Basal | 300 µM | - | [1] |

| + A-350619 | 50 µM | 6-fold decrease | [1] | |

| + YC-1 + A-350619 | - | 5-fold decrease | [1] |

In Vitro Tissue Relaxation

| Parameter | Condition | Value | Reference |

| EC₅₀ | A-350619 alone | 80 µM | [1] |

| A-350619 + SNP | 10 µM | [1] | |

| YC-1 alone | 50 µM | [1] | |

| YC-1 + SNP | 3 µM | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Soluble Guanylyl Cyclase (sGC) Activity Assay (Radiochemical)

This assay quantifies the enzymatic activity of sGC by measuring the conversion of radiolabeled GTP to cGMP.

Materials:

-

Purified sGC or cell/tissue lysate

-

[α-³²P]GTP (radiolabeled substrate)

-

Unlabeled GTP

-

Assay Buffer: 50 mM Triethanolamine (TEA) buffer, pH 7.4

-

Magnesium chloride (MgCl₂)

-

3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterase (PDE) activity

-

This compound dissolved in an appropriate solvent (e.g., DMSO)

-

Stop Solution (e.g., 125 mM zinc acetate)

-

Precipitating Solution (e.g., 144 mM sodium carbonate)

-

Neutral alumina columns

-

Scintillation cocktail and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, MgCl₂, IBMX, and the purified sGC or lysate.

-

Compound Addition: Add A-350619 at various concentrations. Include a vehicle control.

-

Initiation of Reaction: Start the reaction by adding a mixture of [α-³²P]GTP and unlabeled GTP.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-15 minutes), ensuring the reaction is within the linear range.

-

Termination of Reaction: Stop the reaction by adding the Stop Solution.

-

Precipitation: Add the Precipitating Solution to precipitate the unreacted GTP.

-

Separation: Centrifuge the samples and apply the supernatant to neutral alumina columns to separate [³²P]cGMP from other nucleotides.

-

Quantification: Elute the [³²P]cGMP and quantify the radioactivity using a scintillation counter.

cGMP Measurement (ELISA)

This protocol describes the quantification of intracellular cGMP levels in response to A-350619 treatment using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Cultured cells or tissue samples

-

This compound

-

Cell lysis buffer (e.g., 0.1 M HCl)

-

Commercially available cGMP ELISA kit (containing cGMP-coated microplate, anti-cGMP antibody, HRP-conjugated cGMP, and substrate)

-

Microplate reader

Procedure:

-

Cell/Tissue Treatment: Treat cultured cells or tissue preparations with various concentrations of A-350619 for a specified time.

-

Lysis: Lyse the cells or homogenize the tissue in the appropriate lysis buffer.

-

Centrifugation: Centrifuge the lysates to remove cellular debris.

-

ELISA Protocol (as per kit instructions):

-

Add standards and samples to the wells of the cGMP-coated microplate.

-

Add a fixed amount of HRP-conjugated cGMP to each well.

-

Add the anti-cGMP antibody to each well and incubate.

-

Wash the plate to remove unbound reagents.

-

Add the HRP substrate and incubate for color development.

-

Stop the reaction and measure the absorbance on a microplate reader.

-

-

Data Analysis: Calculate the cGMP concentration in the samples based on the standard curve.

Isolated Corpus Cavernosum Tissue Relaxation Assay

This ex vivo assay evaluates the relaxant effect of A-350619 on smooth muscle tissue.

Materials:

-

Corpus cavernosum tissue strips

-

Organ bath system with isometric force transducers

-

Krebs-Henseleit solution (gassed with 95% O₂ / 5% CO₂)

-

Phenylephrine (or other contractile agent)

-

This compound

-

Sodium nitroprusside (SNP, as a positive control)

Procedure:

-

Tissue Preparation: Mount strips of corpus cavernosum tissue in organ baths containing Krebs-Henseleit solution at 37°C.

-

Equilibration: Allow the tissues to equilibrate under a resting tension.

-

Contraction: Induce a sustained contraction with a contractile agent like phenylephrine.

-

Compound Addition: Once a stable contraction is achieved, add A-350619 cumulatively to generate a concentration-response curve.

-

Data Recording: Record the changes in isometric tension.

-

Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine and calculate the EC₅₀ value.

Conclusion

This compound is a potent and specific activator of soluble guanylyl cyclase. Its ability to directly stimulate sGC and act synergistically with NO makes it a valuable pharmacological tool for investigating the cGMP signaling pathway. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals working in areas where modulation of the NO/sGC/cGMP axis is of interest. Further research into the in vivo efficacy and safety profile of A-350619 is warranted to explore its full therapeutic potential.19 is warranted to explore its full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. A 350619 hydrochloride | Guanylyl Cyclases | Tocris Bioscience [tocris.com]

- 5. This compound ≥98% (HPLC), solid | 538368-27-3 [sigmaaldrich.com]

- 6. Soluble Guanylate Cyclase: A new therapeutic target for pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Soluble Guanylate Cyclase Stimulators and Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

Early In Vitro Studies of A-350619 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-350619 hydrochloride is a potent, nitric oxide (NO)-independent activator of soluble guanylyl cyclase (sGC), a key enzyme in the NO signaling pathway.[1] This pathway plays a crucial role in various physiological processes, including smooth muscle relaxation, neurotransmission, and platelet aggregation. By directly stimulating sGC, A-350619 leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), a second messenger that mediates these effects. This technical guide provides an in-depth overview of the early in vitro studies that characterized the pharmacological profile of this compound, with a focus on its mechanism of action, quantitative data, and the experimental protocols used in its initial evaluation.

Core Mechanism of Action: Activation of Soluble Guanylyl Cyclase

A-350619 acts as a direct activator of sGC, enhancing its enzymatic activity. This activation leads to the conversion of guanosine triphosphate (GTP) to cGMP.[1] The increased levels of cGMP then activate downstream targets, such as protein kinase G (PKG), resulting in a cascade of events that lead to smooth muscle relaxation. Notably, A-350619 demonstrates a synergistic effect with NO, meaning it can further potentiate the activation of sGC in the presence of this endogenous signaling molecule.

Quantitative Data Summary

The following tables summarize the key quantitative data from early in vitro studies of this compound.

| Parameter | Value | Fold Change | Reference |

| Basal sGC Vmax | 0.1 µmol/min/mg | - | [1] |

| sGC Vmax with A-350619 | 14.5 µmol/min/mg | 145-fold increase | [1] |

| Basal sGC Km | 300 µM | - | [1] |

| sGC Km with A-350619 | 50 µM | 6-fold decrease | [1] |

Table 1: Effect of this compound on sGC Enzyme Kinetics

| Condition | EC50 Value | Reference |

| Relaxation of Rabbit Corpus Cavernosum (alone) | 80 µM | |

| Relaxation of Rabbit Corpus Cavernosum (+ 1 µM SNP*) | 10 µM |

*SNP (Sodium Nitroprusside) is a nitric oxide donor.

Table 2: Functional Activity of this compound in a Smooth Muscle Relaxation Assay

Signaling Pathway

The diagram below illustrates the signaling pathway through which this compound exerts its effects.

References

A-350619 Hydrochloride: A Technical Guide for Preliminary Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of A-350619 hydrochloride, a potent and selective activator of soluble guanylyl cyclase (sGC), for its application in preliminary cell culture experiments. This document outlines the compound's mechanism of action, provides detailed experimental protocols, and presents key quantitative data to facilitate its use in research settings.

Introduction to this compound

This compound is a small molecule activator of soluble guanylyl cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1][2] sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a crucial second messenger involved in various physiological processes, including smooth muscle relaxation, neurotransmission, and inhibition of platelet aggregation.[1] A-350619 activates sGC independently of NO, offering a valuable tool to investigate the downstream effects of cGMP signaling in various cell types.[3]

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | 3-[2-[(4-Chlorophenyl)thiophenyl]-N-[4-(dimethylamino)butyl]-2-propenamide hydrochloride | [4] |

| Molecular Formula | C₂₁H₂₅ClN₂OS · HCl | [2] |

| Molecular Weight | 425.41 g/mol | [2] |

| Appearance | White solid | [2] |

| Solubility | Water (up to 100 mM) | R&D Systems |

| Storage | Store at +4°C for short term, -20°C for long term. | [5] |

Mechanism of Action

This compound functions as a direct activator of sGC. Its mechanism involves binding to an allosteric site on the enzyme, distinct from the NO-binding heme pocket, which induces a conformational change that enhances its catalytic activity.[1] This results in a significant increase in the intracellular concentration of cGMP.

The activation of sGC by A-350619 leads to a substantial increase in the maximal velocity (Vmax) of the enzyme and a decrease in the Michaelis constant (Km) for GTP, indicating a more efficient conversion of GTP to cGMP.[1] The effects of A-350619 can be synergistically enhanced in the presence of NO donors and can be inhibited by ODQ (1H-[1][2][6]oxadiazolo[4,3-a]quinoxalin-1-one), a selective inhibitor of sGC.[1]

Figure 1: Signaling pathway of this compound.

Experimental Protocols

This section provides detailed protocols for preliminary cell culture experiments involving this compound.

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Sterile, deionized water or phosphate-buffered saline (PBS)

-

Sterile microcentrifuge tubes

-

0.22 µm sterile syringe filter

Procedure:

-

Calculate the required mass of this compound to prepare a 10 mM stock solution. For example, to make 1 ml of a 10 mM stock, weigh out 4.25 mg of the compound.

-

Aseptically add the weighed powder to a sterile microcentrifuge tube.

-

Add the calculated volume of sterile water or PBS to the tube.

-

Vortex thoroughly until the compound is completely dissolved. The solution should be clear.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term use.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxic potential of this compound to establish a suitable working concentration range for subsequent functional assays.

Materials:

-

Selected cell line (e.g., human cancer cell lines like OVCAR-3 or MDA-MB-468)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (10 mM)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A suggested concentration range is 0.1 µM to 100 µM. Include a vehicle control (medium with the same amount of solvent as the highest concentration of A-350619).

-

Remove the medium from the wells and add 100 µl of the prepared drug dilutions or vehicle control.

-

Incubate the plate for 24, 48, or 72 hours.

-

After the incubation period, add 10 µl of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Carefully remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Figure 2: Workflow for the MTT cell viability assay.

Measurement of Intracellular cGMP Levels (ELISA)

This protocol quantifies the primary downstream product of sGC activation.

Materials:

-

Selected cell line cultured in 12-well plates

-

This compound

-

NO donor (e.g., Sodium Nitroprusside, SNP) - optional, for synergy studies

-

sGC inhibitor (e.g., ODQ) - optional, for specificity control

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

Cell lysis buffer

-

Commercial cGMP ELISA kit

Procedure:

-

Seed cells in 12-well plates and grow to 80-90% confluency.

-

Wash the cells three times with pre-warmed, serum-free medium or PBS.

-

Pre-incubate the cells with a PDE inhibitor such as 1 mM IBMX for 10-15 minutes to prevent cGMP degradation.

-

Treat the cells with this compound at a pre-determined, non-toxic concentration (e.g., 1 µM, 10 µM). For control experiments, treat with vehicle, SNP (e.g., 10 µM), A-350619 + SNP, or pre-treat with ODQ (e.g., 10 µM) for 30 minutes before adding A-350619.

-

Incubate for a short period, typically 10-30 minutes, at 37°C.

-

Terminate the reaction by aspirating the medium and adding ice-cold cell lysis buffer provided in the cGMP ELISA kit.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cellular debris.

-

Perform the cGMP ELISA on the supernatant according to the manufacturer's instructions.

-

Normalize the cGMP concentration to the total protein content of the lysate, determined by a protein assay (e.g., BCA assay).

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related compounds.

| Compound | Target | Parameter | Value | Conditions | Source |

| A-350619 | sGC | Vmax Increase | 145-fold | Purified sGC | [1] |

| sGC | Km Decrease | 6-fold (from 300 to 50 µM) | Purified sGC | [1] | |

| Cavernosum Tissue | EC₅₀ | 80 µM | Rabbit tissue strips | [1] | |

| YC-1 | sGC | EC₅₀ | 50 µM | Rabbit tissue strips | [1] |

| A-350619 + SNP | Cavernosum Tissue | EC₅₀ | 10 µM | Rabbit tissue strips | [1] |

| YC-1 + SNP | Cavernosum Tissue | EC₅₀ | 3 µM | Rabbit tissue strips | [1] |

Conclusion

This compound is a valuable pharmacological tool for investigating the NO-sGC-cGMP signaling pathway in a cellular context. Its ability to directly activate sGC provides a method to study the downstream effects of cGMP in a controlled manner. The protocols and data presented in this guide offer a solid foundation for researchers to design and execute preliminary cell culture experiments to explore the role of this important signaling cascade in their specific areas of interest. For optimal results, it is recommended to perform dose-response and time-course experiments to determine the ideal conditions for each specific cell line and experimental endpoint. ideal conditions for each specific cell line and experimental endpoint.

References

- 1. A-350619: a novel activator of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of soluble guanylyl cyclase-cyclic GMP signaling in tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacology of A-350619 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-350619 hydrochloride is a potent and selective activator of soluble guanylyl cyclase (sGC), the primary receptor for nitric oxide (NO). By directly stimulating sGC, A-350619 mimics the downstream effects of NO, leading to the production of cyclic guanosine monophosphate (cGMP) and subsequent smooth muscle relaxation. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, in vitro and in vivo effects, and key quantitative data. Detailed experimental methodologies for seminal studies are provided to facilitate further research and development.

Core Mechanism of Action: Activation of Soluble Guanylyl Cyclase

This compound functions as a direct activator of soluble guanylyl cyclase (sGC).[1][2] sGC is a heterodimeric enzyme that, upon activation, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] cGMP is a key second messenger that mediates a variety of physiological processes, most notably smooth muscle relaxation.

The activation of sGC by A-350619 is independent of nitric oxide (NO) but is heme-dependent.[3] It acts synergistically with NO to potentiate sGC activation.[3] This mechanism of action places A-350619 in a class of compounds known as sGC stimulators.[3]

Impact on Enzyme Kinetics

In vitro studies have demonstrated that A-350619 significantly alters the kinetic parameters of sGC, leading to a substantial increase in its catalytic efficiency. The compound has been shown to:

-

Increase Vmax: A-350619 increases the maximum reaction velocity (Vmax) of sGC from a basal level of 0.1 to 14.5 micromol/min/mg, representing a 145-fold increase in enzyme activity.[1]

-

Decrease Km: The Michaelis constant (Km) for GTP is lowered from 300 to 50 microM, indicating a 6-fold increase in the enzyme's affinity for its substrate.[1]

When combined with YC-1, another sGC activator, a 156-fold increase in Vmax and a 5-fold decrease in Km were observed, suggesting a common binding site on the sGC enzyme.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Enzyme Kinetics of A-350619 on Soluble Guanylyl Cyclase [1]

| Parameter | Value | Fold Change |

| Basal Vmax | 0.1 µmol/min/mg | - |

| Vmax with A-350619 | 14.5 µmol/min/mg | 145-fold increase |

| Basal Km | 300 µM | - |

| Km with A-350619 | 50 µM | 6-fold decrease |

Table 2: In Vitro Efficacy in Corpus Cavernosum Tissue Relaxation [1]

| Compound | EC50 (µM) |

| A-350619 | 80 |

| YC-1 | 50 |

| A-350619 + SNP | 10 |

| YC-1 + SNP | 3 |

Table 3: In Vivo Efficacy in a Conscious Rat Model [1]

| Endpoint | Dose | Effect |

| Penile Erection | 1 µmol/kg | Induction of erection |

Detailed Experimental Protocols

While the full, detailed experimental protocols from the primary literature are not publicly available, the following represents a comprehensive reconstruction based on established methodologies for the key experiments cited.

Soluble Guanylyl Cyclase (sGC) Activity Assay

This protocol is adapted from established methods for measuring sGC activity in the presence of activators like YC-1.

Objective: To determine the effect of this compound on the catalytic activity of purified sGC.

Materials:

-

Purified soluble guanylyl cyclase

-

This compound

-

[α-³²P]GTP

-

GTP

-

3-isobutyl-1-methylxanthine (IBMX)

-

Dithiothreitol (DTT)

-

Triethanolamine (TEA) buffer

-

Bovine serum albumin (BSA)

-

Magnesium chloride (MgCl₂)

-

Creatine phosphate and creatine phosphokinase (GTP regenerating system)

-

Zinc acetate and sodium carbonate for reaction termination

Procedure:

-

Prepare a reaction mixture containing 50 mM TEA buffer (pH 7.4), 1 mM EGTA, 1 mM IBMX, 1 mM DTT, 1 mg/ml BSA, 3 mM MgCl₂, a GTP regenerating system (5 mM creatine phosphate and 12.5 U/ml creatine phosphokinase), and [α-³²P]GTP.

-

Add purified sGC to the reaction mixture.

-

Introduce this compound at various concentrations to the experimental tubes. Use a vehicle control (e.g., DMSO) for baseline measurements.

-

Initiate the reaction by adding the substrate, GTP.

-

Incubate the reaction tubes at 37°C for a defined period (e.g., 10 minutes).

-

Terminate the reaction by adding zinc acetate and sodium carbonate to precipitate the nucleotides.

-

Separate the resulting [³²P]cGMP from [α-³²P]GTP using column chromatography (e.g., Dowex-alumina columns).

-

Quantify the amount of [³²P]cGMP produced using liquid scintillation counting.

-

Calculate the specific activity of sGC (in nmol cGMP/min/mg protein) for each concentration of A-350619.

-

Determine Vmax and Km values by plotting the reaction velocity against substrate concentration and fitting the data to the Michaelis-Menten equation.

Corpus Cavernosum Smooth Muscle Relaxation Assay

Objective: To evaluate the relaxant effect of this compound on pre-contracted corpus cavernosum tissue strips.

Materials:

-

Rabbit or rat corpus cavernosum tissue

-

This compound

-

Phenylephrine

-

Sodium nitroprusside (SNP) as a positive control

-

N-omega-nitro-L-arginine (L-NNA) to inhibit endogenous NO production

-

Krebs-Henseleit solution

-

Organ bath system with isometric force transducers

Procedure:

-

Isolate corpus cavernosum tissue and prepare strips of appropriate dimensions (e.g., 2x2x7 mm).

-

Mount the tissue strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Allow the tissues to equilibrate under a resting tension of approximately 2 g for at least 60 minutes.

-

To inhibit endogenous nitric oxide synthesis, pre-treat the tissues with L-NNA.

-

Induce a sustained contraction in the tissue strips using a submaximal concentration of phenylephrine (e.g., 1 µM).

-

Once a stable contraction plateau is reached, cumulatively add this compound to the organ baths in increasing concentrations.

-

Record the changes in isometric tension. Relaxation is expressed as the percentage decrease from the phenylephrine-induced contraction.

-

Construct concentration-response curves and calculate the EC50 value for A-350619.

-

In separate experiments, assess the synergistic effect by co-administering A-350619 with the NO donor, SNP.

In Vivo Model of Penile Erection in Conscious Rats

Objective: To determine the effect of this compound on erectile function in a live animal model.

Materials:

-

Conscious, male Wistar rats

-

This compound

-

Vehicle control (e.g., saline or DMSO)

-

Observation chamber

Procedure:

-

Acclimate the rats to the observation environment to minimize stress-related interferences.

-

Administer this compound (e.g., 1 µmol/kg) or vehicle via an appropriate route (e.g., intraperitoneal or intravenous injection).

-

Observe the rats continuously for a defined period (e.g., 30-60 minutes) for signs of penile erection.

-

Record the latency to the first erection, the number of erections, and the duration of each erectile event.

-

Compare the erectile responses in the A-350619-treated group to the vehicle-treated control group.

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the signaling pathway of A-350619 and a typical experimental workflow for its characterization.

Caption: Signaling pathway of this compound activation of sGC.

Caption: Experimental workflow for characterizing the pharmacology of A-350619.

Selectivity and Pharmacokinetics

Currently, there is no publicly available data on the selectivity profile of this compound against other enzymes or receptors. Similarly, information regarding its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) has not been disclosed in the available scientific literature. Further research is required to elucidate these aspects of its pharmacological profile.

Conclusion

This compound is a valuable research tool for studying the physiological and pathophysiological roles of the NO/sGC/cGMP signaling pathway. Its potent and direct activation of sGC, coupled with its demonstrated in vitro and in vivo efficacy in promoting smooth muscle relaxation, underscores its potential as a lead compound for the development of novel therapeutics for conditions characterized by impaired NO signaling, such as erectile dysfunction. This technical guide provides a foundational understanding of its pharmacology and a framework for future investigations.

References

A-350619 Hydrochloride and its Interaction with Nitric Oxide (NO) Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological processes, including the regulation of vascular tone, neurotransmission, and immune responses.[1][2] A key effector of NO signaling is soluble guanylyl cyclase (sGC), a heterodimeric heme-containing enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[1][3][4] The NO-sGC-cGMP signaling pathway plays a pivotal role in smooth muscle relaxation.[1][2] Dysregulation of this pathway is implicated in various pathological conditions, including erectile dysfunction and pulmonary hypertension.[5][6]

A-350619 hydrochloride is a potent and novel activator of soluble guanylyl cyclase, operating independently of nitric oxide.[1][6] Its mechanism of action offers a promising therapeutic strategy for conditions associated with impaired NO bioavailability. This technical guide provides a comprehensive overview of A-350619's interaction with the NO signaling pathway, including its biochemical effects, relevant experimental protocols, and comparative data with other sGC modulators.

Mechanism of Action: A-350619 as a Soluble Guanylyl Cyclase Activator

A-350619 directly stimulates sGC, leading to a significant increase in cGMP production.[1] This action is distinct from that of phosphodiesterase type 5 (PDE5) inhibitors, such as sildenafil, which prevent the degradation of cGMP.[7][8] Unlike NO, which requires the reduced heme iron (Fe2+) of sGC for its stimulatory effect, A-350619 can activate the enzyme directly.[1] However, its effects are potentiated by the presence of NO donors, suggesting a synergistic interaction.[1] The activation of sGC by A-350619 is partially inhibited by 1H-[1][3][9]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ), a heme-site inhibitor of sGC, indicating an interaction with the heme-containing domain of the enzyme.[1]

Quantitative Data

The following tables summarize the key quantitative data regarding the effects of A-350619 and comparative compounds on sGC activity and physiological responses.

Table 1: In Vitro Effects of A-350619 on Soluble Guanylyl Cyclase Kinetics [1]

| Compound | Vmax (µmol/min/mg) | Fold Increase in Vmax | Km (µM) | Fold Decrease in Km |

| Basal | 0.1 | - | 300 | - |

| A-350619 | 14.5 | 145 | 50 | 6 |

| YC-1 + A-350619 | - | 156 | - | 5 |

Table 2: In Vitro and In Vivo Potency of sGC Activators [1]

| Compound | EC50 (Corpus Cavernosum Relaxation) | EC50 with SNP (Corpus Cavernosum Relaxation) | In Vivo Effect (Penile Erection in Rats) |

| YC-1 | 50 µM | 3 µM | - |

| A-350619 | 80 µM | 10 µM | 1 µmol/kg (i.v.) |

Experimental Protocols

Soluble Guanylyl Cyclase (sGC) Activity Assay

This protocol outlines the determination of sGC activity in the presence of A-350619.

a) Purification of Recombinant sGC:

-

Human or bovine sGC can be expressed in Sf9 insect cells using a baculovirus expression system.[8][10]

-

The heterodimeric enzyme is purified using a series of chromatography steps, including DEAE, Ni2+-NTA, and GTP-agarose affinity chromatography.[4][10]

-

The purity and concentration of the enzyme are determined by SDS-PAGE and spectrophotometry (A280/A430 ratio to confirm heme incorporation).[4][10]

b) Assay Procedure:

-

The sGC activity is measured by quantifying the conversion of [α-³²P]GTP to [³²P]cGMP.

-

The reaction mixture (final volume of 100 µL) contains:

-

50 mM Triethanolamine-HCl, pH 7.4

-

3 mM MgCl₂

-

1 mM 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterase activity

-

0.5 mM [α-³²P]GTP

-

Purified sGC (e.g., 50 ng)

-

Varying concentrations of A-350619 or vehicle control.

-

-

The reaction is initiated by the addition of the enzyme and incubated at 37°C for 10 minutes.

-

The reaction is terminated by the addition of 500 µL of 125 mM zinc acetate, followed by 500 µL of 144 mM sodium carbonate to precipitate unreacted GTP.

-

The samples are centrifuged, and the supernatant containing [³²P]cGMP is applied to a neutral alumina column.

-

The column is washed with water, and [³²P]cGMP is eluted with 150 mM ammonium formate (pH 7.0).

-

The radioactivity of the eluate is determined by liquid scintillation counting.

-

Vmax and Km values are determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Isometric Tension Studies in Corpus Cavernosum Strips

This protocol is used to assess the relaxant effect of A-350619 on smooth muscle tissue.[1][11][12]

a) Tissue Preparation:

-

Corpus cavernosum tissue is obtained from male New Zealand White rabbits or from human donors with appropriate ethical approval.[1][11]

-

The tissue is dissected into strips (e.g., 2 x 2 x 8 mm) and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

-

The strips are equilibrated under a resting tension of approximately 2 g.

b) Experimental Procedure:

-

The tissue strips are pre-contracted with a submaximal concentration of phenylephrine (e.g., 10 µM).

-

Once a stable contraction is achieved, cumulative concentration-response curves to A-350619 are generated by adding the compound in a stepwise manner.

-

Relaxation is expressed as the percentage reversal of the phenylephrine-induced contraction.

-

EC50 values are calculated from the concentration-response curves.

-

To assess the interaction with the NO pathway, the experiment can be repeated in the presence of an NO donor like sodium nitroprusside (SNP).

In Vivo Measurement of Penile Erection in Rats

This protocol evaluates the pro-erectile effect of A-350619 in a conscious rat model.[1]

a) Animal Model:

-

Male Sprague-Dawley rats are used for this study.

-

The animals are anesthetized, and a catheter is inserted into the carotid artery for blood pressure monitoring and into the corpus cavernosum for intracavernosal pressure (ICP) measurement.[1][3][5][9]

b) Experimental Procedure:

-

This compound is administered intravenously (i.v.) at the desired dose (e.g., 1 µmol/kg).[1]

-

ICP and mean arterial pressure (MAP) are continuously recorded.

-

An increase in the ICP/MAP ratio is indicative of a pro-erectile response.

-

The duration and magnitude of the erectile response are quantified.

Visualizations

Signaling Pathways

References

- 1. A protocol for assessment of intracavernosal pressure in a rat model [protocols.io]

- 2. Video: Intracavernosal Pressure Recording to Evaluate Erectile Function in Rodents [jove.com]

- 3. Intracavernosal Pressure Recording to Evaluate Erectile Function in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High yield purification of soluble guanylate cyclase from bovine lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intracavernosal Pressure Recording to Evaluate Erectile Function in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. benchchem.com [benchchem.com]

- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 9. Comparison of two cannulation methods for assessment of intracavernosal pressure in a rat model | PLOS One [journals.plos.org]

- 10. Purification and characterization of recombinant human soluble guanylate cyclase produced from baculovirus-infected insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A standardized procedure for using human corpus cavernosum strips to evaluate drug activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Testosterone might cause relaxation of human corpus cavernosum by potassium channel opening action - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for A-350619 Hydrochloride in Vasodilation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-350619 hydrochloride is a potent activator of soluble guanylyl cyclase (sGC), the primary receptor for nitric oxide (NO).[1] By directly stimulating sGC, A-350619 mimics the vasodilatory effects of NO, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells.[1] This signaling cascade ultimately results in smooth muscle relaxation and vasodilation.[2][3] These application notes provide detailed protocols for utilizing this compound in in vitro vasodilation assays, a critical tool for cardiovascular research and drug development.

Mechanism of Action: this compound activates sGC, increasing the conversion of guanosine triphosphate (GTP) to cGMP.[1] Elevated cGMP levels activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets. This leads to a decrease in intracellular calcium concentrations and desensitization of the contractile machinery to calcium, resulting in vasodilation.[2][3] A-350619 can activate sGC both in its basal state and synergistically with NO.[1]

Data Presentation

| Parameter | Value | Tissue Type | Conditions | Reference |

| EC50 | 80 µM | Rabbit Cavernosum | Pre-treated with an NO-synthase inhibitor | [1] |

| Potentiated EC50 | 10 µM | Rabbit Cavernosum | In the presence of an NO donor (SNP) | [1] |

Experimental Protocols

In Vitro Vasodilation Assay Using Wire Myography

This protocol details the assessment of the vasodilatory properties of this compound on isolated arterial segments using a wire myograph system.

Materials:

-

This compound

-

Isolated small resistance arteries (e.g., mesenteric, coronary, or cerebral arteries)

-

Wire myograph system

-

Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution

-

High Potassium Salt Solution (KPSS)

-

Vasoconstrictor agent (e.g., Phenylephrine, U46619)

-

Acetylcholine

-

Distilled water

-

Standard laboratory equipment (dissection tools, pipettes, etc.)

Protocol:

-

Vessel Preparation:

-

Mounting the Vessel:

-

Equilibration and Viability Testing:

-

Allow the vessel to equilibrate for at least 30 minutes.[4]

-

Normalize the vessel by stretching it to its optimal resting tension.[7]

-

To test tissue viability, induce contraction by replacing the PSS with KPSS. After a stable contraction is achieved, wash the vessel with PSS until it returns to baseline tension. Repeat this step at least twice.[4]

-

To assess endothelial integrity, pre-constrict the vessel with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine at ~1 µM). Once a stable plateau is reached, add acetylcholine (~10 µM) to induce endothelium-dependent relaxation. A relaxation of >80% indicates a healthy, intact endothelium.[4]

-

-

Cumulative Dose-Response to this compound:

-

Wash the vessel with PSS to remove the acetylcholine and allow it to return to its resting tone.

-

Pre-constrict the arterial segment again with the same concentration of the vasoconstrictor used previously to achieve a stable submaximal contraction (approximately 60-80% of the maximum response).[8]

-

Once a stable contraction is achieved, add this compound to the bath in a cumulative manner, starting from a low concentration (e.g., 10 nM) and increasing in logarithmic steps (e.g., 100 nM, 1 µM, 10 µM, 100 µM, etc.) until a maximal relaxation is observed or the dose-response curve plateaus. Allow the response to stabilize at each concentration before adding the next.

-

This compound is soluble in water. Prepare a stock solution and perform serial dilutions to achieve the desired final concentrations in the organ bath.

-

-

Data Analysis:

-

Record the isometric tension at each concentration of this compound.

-

Express the relaxation at each concentration as a percentage of the pre-constriction tension.

-

Plot the percentage of relaxation against the logarithm of the molar concentration of this compound to generate a dose-response curve.

-

Calculate the EC50 value (the concentration of A-350619 that produces 50% of the maximal relaxation) from the dose-response curve using a non-linear regression analysis.

-

Visualizations

Caption: Signaling pathway of this compound-induced vasodilation.

Caption: Experimental workflow for the in vitro vasodilation assay.

References

- 1. A-350619: a novel activator of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. reprocell.com [reprocell.com]

- 5. A versatile tool for 𝘪𝘯 𝘷𝘪𝘵𝘳𝘰 vascular research [scintica.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. dmt.dk [dmt.dk]

Application Notes and Protocols for A-350619 Hydrochloride in In Vivo Rat Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of A-350619 hydrochloride in rat models, focusing on its application in studying physiological processes regulated by the soluble guanylyl cyclase (sGC) pathway. The information is compiled from available scientific literature to guide researchers in designing and executing experiments.

Introduction

This compound is a potent and selective activator of soluble guanylyl cyclase (sGC).[1] sGC is a key enzyme in the nitric oxide (NO) signaling pathway, where it catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] Increased levels of cGMP lead to various physiological responses, including smooth muscle relaxation, vasodilation, and neurotransmission.[2] this compound activates sGC independently of NO but its effects can be synergistic with NO. This property makes it a valuable tool for investigating the therapeutic potential of sGC activation in various disease models.

Data Presentation

The following table summarizes the available quantitative data for the in vivo use of this compound in rat models.

| Parameter | Value | Species/Model | Application | Administration Route | Vehicle | Reference |

| Dosage | 1 µmol/kg | Conscious Rat | Induction of Penile Erection | Not specified | Not specified | Miller et al. (2003)[2] |

Note: The detailed experimental protocol, including the specific administration route (e.g., intravenous, intraperitoneal) and the vehicle used to dissolve this compound for the penile erection study, is not available in the referenced abstract. Researchers should perform pilot studies to determine the optimal administration route and a suitable vehicle for their specific experimental setup.

Signaling Pathway

This compound exerts its effects by directly activating soluble guanylyl cyclase (sGC). The diagram below illustrates the signaling pathway.

Caption: Signaling pathway of this compound via sGC activation.

Experimental Protocols

This section provides a general protocol for an in vivo study in rats to investigate the effects of this compound on penile erection, based on the limited information available. It is crucial to optimize this protocol based on laboratory-specific conditions and ethical guidelines.

Objective: To assess the pro-erectile effects of this compound in conscious rats.

Materials:

-

This compound

-

Male Wistar or Sprague-Dawley rats (age and weight to be determined by the researcher)

-

Appropriate solvent/vehicle for this compound (e.g., saline, DMSO, or a buffered solution; solubility and toxicity tests are recommended)

-

Administration equipment (e.g., syringes, needles for the chosen administration route)

-

Animal observation cages with a clear view

-

Video recording equipment (optional)

-

Intracavernosal pressure (ICP) measurement equipment (for quantitative assessment, optional)

Procedure:

-

Animal Acclimation: House rats in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week before the experiment to minimize stress.

-

Drug Preparation:

-

On the day of the experiment, prepare a fresh solution of this compound in the chosen vehicle.

-

The concentration should be calculated to deliver a dose of 1 µmol/kg in a suitable injection volume for the chosen administration route.

-

-

Administration:

-

Administer this compound to the conscious rat. The administration route (e.g., intravenous, intraperitoneal, subcutaneous) needs to be determined and validated.

-

A control group receiving only the vehicle should be included.

-

-

Observation:

-

Place the rat in an observation cage immediately after administration.

-

Observe and record the number and duration of penile erections over a defined period (e.g., 60-90 minutes).

-

Video recording can be used for later, more detailed analysis.

-

-

Quantitative Assessment (Optional):

-

For a more quantitative measure of erectile function, intracavernosal pressure (ICP) can be monitored. This typically requires anesthesia and surgical implantation of a pressure transducer into the corpus cavernosum.

-

-

Data Analysis:

-

Compare the number and duration of erections between the this compound-treated group and the vehicle-treated control group.

-

If ICP is measured, compare the peak ICP and the area under the curve between the groups.

-

Use appropriate statistical tests to determine the significance of the observed effects.

-

Experimental Workflow

The following diagram outlines the general workflow for an in vivo rat study investigating the effects of this compound.

Caption: General workflow for an in vivo rat study with A-350619 HCl.

Disclaimer: This document is intended for informational purposes only and does not constitute a substitute for professional scientific guidance. Researchers should always adhere to institutional and national guidelines for animal welfare and experimental procedures.

References

Application Notes and Protocols for A-350619 Hydrochloride Treatment in Responsive Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-350619 hydrochloride is a potent activator of soluble guanylyl cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1][2] Activation of sGC leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes, including smooth muscle relaxation, neurotransmission, and inhibition of platelet aggregation.[3][4] While the primary focus of A-350619 research has been on its potential for treating erectile dysfunction by relaxing corpus cavernosum smooth muscle, its role as an sGC activator suggests broader applicability in studying cGMP-mediated signaling in various cell types.[3][4]

These application notes provide a comprehensive guide for researchers to identify and characterize the effects of this compound in responsive cell lines. The protocols outlined below are designed to enable the screening of cell lines for sGC expression and responsiveness, and to quantify the cellular effects of A-350619 treatment.

Mechanism of Action and Signaling Pathway

This compound activates sGC, increasing its maximal activity (Vmax) and decreasing its Michaelis constant (Km) for GTP.[4] This leads to an accumulation of intracellular cGMP. cGMP, in turn, activates downstream effectors such as cGMP-dependent protein kinases (PKG), cGMP-gated ion channels, and phosphodiesterases (PDEs), which mediate the ultimate cellular response.

Responsive Cell Lines

Direct studies detailing the effects of this compound on specific cell lines are limited. However, based on the known expression and function of sGC, the following cell lines are recommended for initial screening as they have been used in the study of other sGC modulators.

Table 1: Potential this compound Responsive Cell Lines

| Cell Line | Cell Type | Rationale for Selection |

| RFL-6 | Rat Lung Fibroblast | Known to naturally express sGC and are a common model for studying sGC activation.[5] |

| HEK293 | Human Embryonic Kidney | Can be transfected to express sGC subunits and are suitable for creating stable reporter cell lines.[5] |

| CHO-K1 | Chinese Hamster Ovary | Can be engineered to express sGC and are used in high-throughput screening for sGC modulators.[1] |

| OVCAR-3 | Human Ovarian Carcinoma | Expresses sGC and has been shown to be responsive to sGC activators.[6] |

| MDA-MB-468 | Human Breast Carcinoma | Expresses sGC and has been used to study the role of the NO-cGMP pathway in cancer.[6] |